molecular formula C10H5N3S B8583268 1,3-benzothiazol-2(3H)-ylidenemalononitrile

1,3-benzothiazol-2(3H)-ylidenemalononitrile

Cat. No. B8583268
M. Wt: 199.23 g/mol
InChI Key: VUNPYDYMOWBARG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-benzothiazol-2(3H)-ylidenemalononitrile is a useful research compound. Its molecular formula is C10H5N3S and its molecular weight is 199.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,3-benzothiazol-2(3H)-ylidenemalononitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-benzothiazol-2(3H)-ylidenemalononitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1,3-benzothiazol-2(3H)-ylidenemalononitrile

Molecular Formula

C10H5N3S

Molecular Weight

199.23 g/mol

IUPAC Name

2-(3H-1,3-benzothiazol-2-ylidene)propanedinitrile

InChI

InChI=1S/C10H5N3S/c11-5-7(6-12)10-13-8-3-1-2-4-9(8)14-10/h1-4,13H

InChI Key

VUNPYDYMOWBARG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=C(C#N)C#N)S2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In the first step, the benzothiazole 10 [L is a leaving group, as in Reaction Scheme 4] reacts with malononitrile in the presence of a strong base, such as sodium ethoxide in ethanol, to give the 2-[benzothiazol-2(3H)-ylidene]malononitrile 17. Reaction of this nitrile in suspension in a polar solvent with gaseous hydrogen chloride gives the 2-[benzothiazol-2(3H)-ylidene]-2-cyanoacetimidate 18, and reaction of the imidate with ammonia gives the corresponding 2-[benzothiazol-2(3H)-ylidene]-2-cyanoacetamidine 19. Compound 19 is then reacted with a β-diketone or equivalent, such as 2,4-pentanedione or ethyl 3-oxo-4,4,4-trifluorobutyrate, to form the pyrimidine ring [substituents not shown] of the compound of formula 6, in the presence of a base such as sodium ethoxide in an aprotic solvent under strong (e.g. microwave) heating. Finally, the compound of formula 6 is hydrolyzed to a compound of formula 8, as in Reaction Scheme 1. If the order is reversed, so that the hydrolysis is performed before the coupling, the hydrolysis proceeds as in Reaction Scheme 1, and the coupling may take place under milder conditions.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a stirred solution of 2-chlorobenzothiazole (1.0 mL, 8.1 mmol) and malononitrile (534 mg; 8.1 mmol) in acetonitrile (4 mL) was added sodium ethoxide (3.0 mL of 21 wt % solution in ethanol, 8.0 mmol). The mixture was stirred at room temperature for 4 d, then acidified with 2M hydrochloric acid. The solid was collected by filtration, washed with acetonitrile, and dried under vacuum to give 2-(benzothiazol-2(3H)-ylidene)malononitrile (770 mg) as a white solid.
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
534 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.